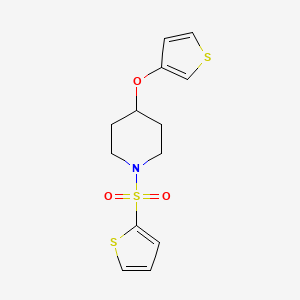

1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yloxy)piperidine

Description

1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yloxy)piperidine is a synthetic piperidine derivative featuring two thiophene moieties attached via sulfonyl (SO₂) and ether (O) linkers. This compound’s structural complexity necessitates advanced crystallographic tools like SHELX for refinement and Mercury CSD for packing analysis .

Properties

IUPAC Name |

4-thiophen-3-yloxy-1-thiophen-2-ylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S3/c15-20(16,13-2-1-8-19-13)14-6-3-11(4-7-14)17-12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTWFXMQQNMEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves the following steps:

Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of Thiophene Groups: The thiophene groups can be introduced via nucleophilic substitution reactions. For instance, thiophene-2-sulfonyl chloride can react with the piperidine ring to form the thiophen-2-ylsulfonyl derivative.

Etherification: The thiophen-3-yloxy group can be introduced through an etherification reaction, where thiophen-3-ol reacts with the piperidine derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yloxy)piperidine

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Piperidine Ring : The initial step often includes cyclization reactions with appropriate precursors to create the piperidine structure.

- Sulfonylation : The piperidine intermediate is then treated with thiophene-2-sulfonyl chloride, introducing the sulfonyl group.

- Oxy Coupling : The final step involves coupling the sulfonylated piperidine with a thiophene derivative, leading to the desired compound.

This synthetic route highlights the compound's complex structure, which contributes to its unique properties and activities.

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that compounds containing thiophene moieties can inhibit cancer cell proliferation. For instance, research on similar thiophene derivatives has demonstrated their effectiveness against glioma cells by modulating matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis .

Antimicrobial Activity

The presence of sulfonyl and thiophene groups enhances the compound's interaction with biological targets, potentially leading to antimicrobial effects. Compounds with similar structures have been reported to exhibit significant antimicrobial activity against various pathogens.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

Neurological Disorders

Research has indicated that piperidine derivatives may act as selective serotonin receptor modulators, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Cancer Treatment

Given its anticancer properties, this compound could be further investigated for its role in targeted cancer therapies, particularly for tumors expressing specific receptors that can be modulated by such compounds .

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yloxy)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound RF3 (1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine)

- Structure : Contains an acetyl linker and an oxadiazole ring instead of sulfonyl/ether groups.

- Properties: Molecular Formula: C₁₇H₁₇N₃O₂S₂ (vs. C₁₃H₁₃NO₃S₃ for the target compound). Higher nitrogen content may enhance hydrogen bonding but reduce lipophilicity.

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structure : Features a ketone (C=O) at position 4 and methoxyphenyl substituents.

- Key Differences :

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

- Structure : Chloroacetyl and trimethoxyphenyl substituents dominate.

- Reactivity : The chloroacetyl group facilitates nucleophilic substitution, a contrast to the stable sulfonyl group in the target compound.

- Pharmacology : Trimethoxyphenyl groups are associated with antimitotic activity (e.g., combretastatin analogs), indicating distinct mechanisms from thiophene-based systems .

Natural Piperidine Alkaloids (e.g., 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine)

- Structure : Amide-linked propenyl and aryl groups.

- Bioactivity : Natural analogs often exhibit neuroactive or antimicrobial properties due to amide bonds, which improve membrane permeability compared to sulfonyl/ether linkers .

Crystallographic and Conformational Analysis

- Ring Puckering : The sulfonyl group in the target compound induces significant puckering in the piperidine ring, as analyzed via Cremer-Pople coordinates (). This contrasts with acetylated derivatives (), where planar conformations are more common .

- Packing Patterns : Mercury CSD analysis reveals that thiophene-thiophene interactions dominate in the target compound, whereas methoxyphenyl-substituted analogs exhibit aryl-aryl stacking .

Biological Activity

1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yloxy)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on diverse sources of research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate thiophene derivatives with piperidine scaffolds. The process often utilizes methods such as microwave-assisted synthesis and palladium-catalyzed reactions to enhance yield and purity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of piperidine derivatives, including those with thiophene moieties. For example, compounds similar to this compound have been shown to exhibit significant activity against Candida auris, a pathogenic fungus resistant to many antifungal treatments. The mechanism of action includes disruption of the fungal cell membrane and induction of apoptosis in fungal cells, which was demonstrated through assays measuring cell viability and membrane integrity .

Antiviral Properties

Thiophene derivatives have also been explored for their antiviral properties. Research indicates that compounds with similar structural features can inhibit viral replication in various models, making them candidates for further development as antiviral agents . The specific interactions at the molecular level are still under investigation but are believed to involve interference with viral entry or replication processes.

Case Studies

Several studies have documented the biological effects of related thiophene-based compounds:

- Study on Antifungal Activity : A study synthesized several piperidine-based triazole derivatives, which showed MIC values ranging from 0.24 to 0.97 μg/mL against C. auris. These compounds induced apoptosis and cell cycle arrest in fungal cells, suggesting that similar mechanisms could be expected from this compound .

- Research on Antiviral Activity : Another study focused on thiophene derivatives exhibiting antiviral activity against various viruses. The compounds demonstrated efficacy in micromolar concentrations, indicating that structural modifications such as those present in this compound could enhance its bioactivity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | Antifungal | 0.24 | Membrane disruption |

| Compound B | Antiviral | 5.0 | Viral replication inhibition |

| Compound C | Antifungal | 0.97 | Apoptosis induction |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yloxy)piperidine?

Answer:

The synthesis of this compound involves two key steps:

- Sulfonylation of the piperidine nitrogen : Reacting piperidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH in dichlorethane) to form the sulfonamide intermediate .

- Etherification at the 4-position : Introducing the thiophen-3-yloxy group via nucleophilic substitution, typically using a thiophen-3-ol derivative and a coupling agent like K₂CO₃ in DMF or DMSO .

Characterization should include ¹H/¹³C NMR to confirm regioselectivity and HPLC for purity validation (>98%) .

Basic: How is the structural integrity and purity of this compound validated in academic research?

Answer:

- Spectroscopic Techniques : ¹H NMR (to confirm thiophene substituent positions) and FTIR (to verify sulfonyl and ether linkages) .

- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to assess purity .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How can computational methods predict the reactivity and stability of this compound?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states to optimize synthetic routes .

- Electronic Effects Analysis : Frontier molecular orbital (FMO) theory evaluates the electron-withdrawing/donating effects of thiophene substituents on piperidine’s reactivity .

- Solvent Interaction Modeling : COSMO-RS simulations predict solubility and stability in various solvents, aiding reaction condition selection .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ determination in enzyme inhibition assays) to rule out false positives/negatives .

- Reproducibility Checks : Replicate assays in independent labs using standardized protocols (e.g., USP guidelines for bioactivity testing) .

- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with assays .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., thiophene derivatives) .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels .

Advanced: What strategies improve reaction yield during scale-up synthesis?

Answer:

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., over-sulfonylation) .

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., temperature, solvent ratio) for maximizing yield .

Advanced: How do thiophene substituents influence the compound’s electronic properties?

Answer:

- Electron-Withdrawing Effects : The sulfonyl group (-SO₂-) reduces electron density on piperidine, enhancing electrophilicity at the 4-position .

- Conjugation Effects : Thiophene’s aromatic π-system stabilizes charge-transfer interactions, measurable via UV-Vis spectroscopy (λmax shifts) .

- Computational Validation : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between thiophene and piperidine .

Basic: What pharmacopeial standards apply to this compound’s characterization?

Answer:

- USP/EP Compliance : Follow monographs for related piperidine derivatives (e.g., impurity profiling using reference standards like USP Raloxifene Hydrochloride RS) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess hygroscopicity and thermal stability .

Advanced: How is the compound’s pharmacokinetic profile evaluated preclinically?

Answer:

- In Vitro ADME : Caco-2 cell permeability assays and microsomal stability tests (e.g., human liver microsomes) predict oral bioavailability .

- In Vivo Studies : Rodent models assess plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

Answer:

- Solvent Selection : Screen high-polarity solvents (e.g., DMSO, methanol) to overcome amorphous tendencies .

- Co-Crystallization : Use co-formers (e.g., succinic acid) to stabilize the crystal lattice via hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.